molecular formula C11H14N4O B2371591 4-morpholino-1H-indazol-3-amine CAS No. 1036647-63-8

4-morpholino-1H-indazol-3-amine

Cat. No.: B2371591
CAS No.: 1036647-63-8
M. Wt: 218.26
InChI Key: MTUHEFSYPUASJZ-UHFFFAOYSA-N
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Description

4-Morpholino-1H-indazol-3-amine is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound, with its unique structure, has shown promise in various scientific research areas.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-morpholino-1H-indazol-3-amine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can modify the indazole ring or the morpholino group.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

Comparison with Similar Compounds

  • Onidamine
  • Linifanib
  • Axtinib

Comparison: 4-Morpholino-1H-indazol-3-amine is unique due to its specific morpholino and indazole structure, which imparts distinct biological activities. Compared to similar compounds, it has shown significant inhibitory activity against certain cancer cell lines, making it a promising candidate for further research and development .

Properties

IUPAC Name

4-morpholin-4-yl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-11-10-8(13-14-11)2-1-3-9(10)15-4-6-16-7-5-15/h1-3H,4-7H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUHEFSYPUASJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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